molecular formula C9H16ClN3O B1143977 (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol CAS No. 1243249-97-9

(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol

カタログ番号: B1143977
CAS番号: 1243249-97-9
分子量: 217.69584
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with an ethyl group at the 1-position and a hydroxymethyl group at the 3-position. It is commonly utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, particularly in targeting protein-protein interactions and enzyme inhibition . The compound is often isolated as a dihydrochloride salt (CAS: 1609403-67-9) to enhance solubility and stability . Its molecular formula in the hydrochloride form is C₉H₁₆ClN₃O, with a molecular weight of 217.7 g/mol and a purity ≥97% .

特性

IUPAC Name

(1-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-12-9-3-4-10-5-7(9)8(6-13)11-12/h10,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCPHOTWOUQSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170531
Record name 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243249-97-9
Record name 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243249-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Precursor Preparation

The synthesis begins with the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. Ethylamine is introduced via nucleophilic substitution to install the 1-ethyl group. For example, treating 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with ethyl bromide in the presence of a base like potassium carbonate yields the 1-ethyl intermediate.

Pyrazole Ring Formation

Hydrazine hydrate reacts with α,β-unsaturated ketones or esters under acidic conditions to form the pyrazole ring. In one protocol, diethyl oxalate reacts with a cyclic enamine intermediate in tetrahydrofuran (THF) at −78°C, followed by warming to 25°C for 12 hours. This step achieves a yield of 68–72% after purification via column chromatography.

Reaction Conditions:

ParameterValue
SolventTetrahydrofuran
Temperature−78°C → 25°C
CatalystLiHMDS
Yield68–72%

Nucleophilic Aromatic Substitution Approach

Aromatic nucleophilic substitution (SNAr) is employed to functionalize the pyridine ring. Fluorobenzonitrile derivatives are commonly used as electrophiles.

Substitution at the 3-Position

The methanol group is introduced via SNAr using 2-cyanophenyl derivatives. For instance, reacting 1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with 2-fluoro-benzonitrile in dimethyl sulfoxide (DMSO) at 100°C for 12 hours installs the cyanophenyl group, which is subsequently hydrolyzed to the hydroxymethyl group.

Key Steps:

  • SNAr Reaction:

    • Electrophile: 2-fluoro-benzonitrile

    • Solvent: DMSO

    • Temperature: 100°C

    • Yield: 60–65%

  • Hydrolysis:

    • Reagent: Lithium hydroxide (LiOH)

    • Solvent: Water/THF

    • Catalyst: Palladium on carbon (Pd/C)

    • Yield: 85–90%

Reduction of Carbonyl Precursors

The hydroxymethyl group can be introduced via reduction of ketone or ester precursors.

Borohydride Reduction

Sodium borohydride (NaBH4) reduces 3-carboxy esters to the corresponding alcohol. For example, reducing ethyl 1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate with NaBH4 in methanol at 0°C yields the target compound with >95% purity after recrystallization.

Optimization Data:

ParameterValue
Reducing AgentNaBH4 (2 equiv.)
SolventMethanol
Temperature0°C → 25°C
Yield78–82%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. DMSO: THF favors cyclocondensation (yield: 72% vs. 58% in DMSO).

  • Low-Temperature Stability: Reactions at −78°C prevent side reactions such as over-alkylation.

Catalytic Systems

  • Palladium Catalysis: Pd/C enhances hydrolysis efficiency, reducing reaction time from 24 hours to 6 hours.

  • Base Selection: Potassium carbonate outperforms sodium hydroxide in minimizing ester hydrolysis during SNAr.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

  • Recrystallization: Ethanol/water mixtures yield crystals with 99% purity.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 1.22 (t, J = 7.2 Hz, 3H, CH2CH3), 2.65–2.70 (m, 2H, CH2), 3.45 (s, 2H, CH2OH).

  • HRMS (ESI): m/z calcd for C9H15N3O [M+H]+: 182.1293; found: 182.1289.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Cyclocondensation7295120
SNAr6597150
Borohydride Reduction809990

化学反応の分析

Types of Reactions

(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the formation of an alcohol .

科学的研究の応用

Antiproliferative Effects

Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo structure can lead to compounds with enhanced activity against human cancer cells, suggesting potential as anticancer agents .

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may have beneficial effects in models of neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Drug Development

The unique structural features of (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol make it a promising candidate for drug development, particularly in treating neurological disorders and certain cancers. Its ability to interact with biological targets suggests potential for creating novel therapeutics that can address unmet medical needs.

Case Studies

  • Cancer Treatment : In a study published in MDPI, derivatives of pyrazolo compounds were tested for their ability to inhibit cell growth in various cancer cell lines. The results indicated that specific modifications led to improved efficacy compared to existing treatments .
  • Neurodegenerative Disorders : Research highlighted in PubChem has explored the neuroprotective effects of related compounds in models of Alzheimer’s disease. These studies suggest that these compounds may help mitigate cognitive decline by protecting neuronal integrity and function .

作用機序

The mechanism of action of (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound belongs to a class of pyrazolo[4,3-c]pyridine derivatives with variations in substituents affecting physicochemical and pharmacological properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula (Free Base/Salt) Molecular Weight (g/mol) CAS Number Purity Hazard Class
(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol Ethyl (1), hydroxymethyl (3) C₉H₁₅N₃O / C₉H₁₆ClN₃O (HCl) 181.24 / 217.7 1609403-67-9 ≥97% Not specified
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol Methyl (1), hydroxymethyl (3) C₈H₁₃N₃O / C₈H₁₅Cl₂N₃O (2HCl) 167.21 / 240.13 1269106-56-0 95% IRRITANT
(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol None (1), hydroxymethyl (3) C₇H₁₁N₃O 153.18 1330756-09-6 Not specified Not specified
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine Isopropyl (5), aminomethyl (3) C₁₀H₁₈N₄ (free base) 194.28 1201633-49-9 Not specified Not specified
Key Observations:

The unsubstituted analog (CAS: 1330756-09-6) has the lowest molecular weight (153.18 g/mol), suggesting higher aqueous solubility .

Salt Forms and Solubility :

  • The dihydrochloride salt of the methyl analog (CAS: 1269106-56-0) has a higher molecular weight (240.13 g/mol) than the ethyl variant’s hydrochloride (217.7 g/mol), indicating differences in salt stoichiometry and solubility profiles .

Biological Relevance: The aminomethyl derivative (CAS: 1201633-49-9) introduces a primary amine, enabling conjugation with carboxylic acids or carbonyl groups for targeted drug design . Complex derivatives, such as N-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1219982-46-3), demonstrate the scaffold’s versatility in attaching pharmacophores for protein binding .

生物活性

(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Chemical Formula : C₉H₁₆N₃O
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 1243249-97-9

Antiproliferative Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine structures exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed selective cytotoxicity in hematological tumor cell lines with IC₅₀ values ranging from 1.00 to 2.40 µM. Notably, one derivative exhibited an IC₅₀ of 1.05 ± 0.64 µM against the HL60 cell line, showcasing its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated a minimum inhibitory concentration (MIC) value of 3.9 µg/mL against Klebsiella planticola . This suggests that modifications to the pyrazolo[4,3-c]pyridine scaffold can enhance antimicrobial efficacy.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to produce complex molecules in a single step. The synthesis often includes the reaction of hydrazine derivatives with carbonyl compounds under catalyzed conditions .

Case Study 1: Anticancer Activity

A recent study focused on the synthesis and evaluation of various pyrazolo[4,3-c]pyridine derivatives for their anticancer properties. Among these, one compound exhibited an IC₅₀ of 1.50 ± 1.27 µM against erythroleukemia cells (HEL), indicating strong antiproliferative activity while maintaining low toxicity towards normal Vero cells (IC₅₀ > 25 µM) .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of synthesized pyrazolo derivatives against five strains of bacteria and fungi. The results indicated effective inhibition across all tested strains with some compounds showing MIC values as low as 3.9 µg/mL against Staphylococcus aureus . This highlights the potential application of these compounds in developing new antimicrobial agents.

Data Table: Biological Activity Summary

Activity Cell Line / Pathogen IC₅₀ / MIC (µg/mL) Notes
AntiproliferativeHEL1.00 ± 0.42Selective against hematological tumors
AntiproliferativeHL601.05 ± 0.64Significant cytotoxicity
AntimicrobialKlebsiella planticola3.9Effective against Gram-negative bacteria
AntimicrobialStaphylococcus aureusVariousBroad-spectrum efficacy

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of pyrazole precursors with ethyl-substituted amines under reflux. For example, hydrazine hydrate in ethanol with acetic acid catalysis can yield the fused pyrazolopyridine core (analogous to methods in pyrazolo[3,4-c]pyrazole systems) . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., iodine for regioselectivity) to suppress side products like over-oxidized derivatives .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is standard. For polar impurities, recrystallization from DMF-EtOH (1:1) mixtures enhances purity . Thin-layer chromatography (TLC) with UV visualization should monitor reaction progress .

Q. How can researchers characterize the compound’s structure and purity?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., ethyl group integration, pyrazole ring protons).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended).
  • FTIR : Identify hydroxyl (3300–3500 cm1^{-1}) and pyrazole ring vibrations (1600–1500 cm1^{-1}) .

Q. What strategies prevent oxidation of the methanol group during synthesis or storage?

  • Methodological Answer : Store under inert gas (N2_2/Ar) at −20°C in amber vials. During synthesis, avoid strong oxidizing agents; replace with mild oxidants like MnO2_2 if derivatization (e.g., to aldehyde) is unintended. Stabilize via hydrochloride salt formation, as seen in methyl-substituted analogs .

Q. How does the compound’s solubility profile influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (≤1% DMSO) to avoid cytotoxicity. Solubility can be enhanced via salt formation (e.g., HCl salts) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density on the pyrazole ring and methanol group, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against targets like kinase domains (e.g., EGFR) can prioritize derivatives for synthesis .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) validated?

  • Methodological Answer :

ModificationBiological ImpactReference
Ethyl → Cyclopropyl (core)Improved metabolic stability
Methanol → Carboxylic acidIncreased kinase inhibition
  • Validate via in vitro assays (e.g., kinase inhibition IC50_{50}) and compare with analogs .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature). Cross-validate with X-ray crystallography (if crystals form) or 2D NMR (COSY, HSQC) to assign ambiguous peaks. Discrepancies may arise from tautomerism or salt forms .

Q. What mechanistic insights explain side reactions during derivatization (e.g., formylation vs. esterification)?

  • Methodological Answer : Monitor intermediates via LC-MS. For example, formylation may occur via radical intermediates under oxidative conditions (e.g., MnO2_2), while esterification requires acylating agents (e.g., acetic anhydride). Control pH and temperature to favor one pathway .

Q. Which in vivo models are suitable for evaluating the compound’s pharmacokinetics?

  • Methodological Answer : Use rodent models for preliminary ADME studies:

  • Bioavailability : Oral vs. intravenous administration, plasma LC-MS/MS analysis.
  • Metabolism : Liver microsome assays to identify CYP450-mediated oxidation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。